molecular formula C19H18N6O2S B12138827 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Cat. No.: B12138827
M. Wt: 394.5 g/mol
InChI Key: KLQHNGPZIQSQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a triazole ring, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the final coupling with the benzamide group. Common synthetic routes may include:

    Cyclization reactions: to form the triazole ring.

    Nucleophilic substitution: to introduce the pyridine ring.

    Amide coupling: to attach the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoic acid
  • 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzylamine

Uniqueness

4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

4-[[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C19H18N6O2S/c1-2-10-25-18(14-4-3-9-21-11-14)23-24-19(25)28-12-16(26)22-15-7-5-13(6-8-15)17(20)27/h2-9,11H,1,10,12H2,(H2,20,27)(H,22,26)

InChI Key

KLQHNGPZIQSQIE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.